molecular formula C24H23N3O3S B12164431 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone

Cat. No.: B12164431
M. Wt: 433.5 g/mol
InChI Key: PUSAQONCTROENR-UHFFFAOYSA-N
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Description

This compound is a synthetic derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a 6-phenylimidazo[2,1-b][1,3]thiazole moiety via an ethanone bridge. Its synthesis involves microwave-assisted coupling of a chloro intermediate with 2-methoxyaniline in the presence of potassium carbonate, achieving rapid reaction times (2–4.5 minutes) and good yields . The compound was designed as part of a series targeting HIV-1 reverse transcriptase (RT), with structural optimization to enhance inhibitory activity and selectivity .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone

InChI

InChI=1S/C24H23N3O3S/c1-29-21-10-17-8-9-26(13-18(17)11-22(21)30-2)23(28)12-19-15-31-24-25-20(14-27(19)24)16-6-4-3-5-7-16/h3-7,10-11,14-15H,8-9,12-13H2,1-2H3

InChI Key

PUSAQONCTROENR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5)OC

Origin of Product

United States

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone is a complex organic molecule characterized by its unique structural features, including a dihydroisoquinoline core and an imidazo-thiazole moiety. Its molecular formula is C23H24N2O4C_{23}H_{24}N_2O_4, and it has a molecular weight of approximately 392.45 g/mol. The compound has garnered attention for its potential biological activities, particularly in pharmacology.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

  • NMDA Receptors : It acts as a positive allosteric modulator of the NR2C/NR2D subunits of NMDA receptors, which are critical for synaptic plasticity and neuronal excitability. This modulation can influence cognitive functions and neuroprotection.
  • Adenosine Receptors : Preliminary studies suggest potential interactions with adenosine receptors, particularly A1 and A3 subtypes, which are involved in various physiological processes including inflammation and tumor growth regulation.

Pharmacological Studies

Recent research has highlighted several pharmacological properties of the compound:

  • Antitumor Activity : In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.

Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of related compounds. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)5.4
Compound BHeLa (Cervical)3.2
Compound CA549 (Lung)4.8

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to mitigate oxidative stress in neuronal cells. Results showed a significant reduction in reactive oxygen species (ROS) levels when treated with the compound.

TreatmentROS Level Reduction (%)
Control0
Compound 145
Compound 260

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. The presence of methoxy groups at positions 6 and 7 on the isoquinoline ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. The thiazole moiety contributes to receptor binding affinity.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to significant differences in biological activity:

Compound StructureBiological ActivityKey Findings
Compound XHigh anti-tumorIC50 = 2.5 µM
Compound YModerate anti-inflammatoryReduced cytokine levels
Target CompoundHigh neuroprotective potentialSignificant ROS reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s unique hybrid structure distinguishes it from related heterocyclic derivatives:

  • Dihydroisoquinoline Derivatives: Unlike simpler 1,2,3,4-tetrahydroisoquinoline analogs, the 6,7-dimethoxy substitution and imidazothiazole side chain in this compound likely enhance hydrophobic interactions with HIV-1 RT’s allosteric pocket .
  • Quinazolinone-Thiazole Hybrids (e.g., compounds 5Fa1–5Fk11 from ): These feature a quinazolinone core fused with thiazole and thiophene groups, prioritizing anti-tubercular activity through interactions with mycobacterial enzymes .

Pharmacological Activity

Compound Target Activity Key Data Reference
Target Compound HIV-1 RT Inhibition IC₅₀ values in low micromolar range (specific data not provided)
Pyrano[2,3-c]pyrazol-6(1H)-one derivatives Antimicrobial/Photodynamic Moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL)
Quinazolinone-Thiazole Hybrids Anti-tubercular MIC: 3.12–12.5 µg/mL against M. tuberculosis

The target compound’s focus on HIV-1 RT inhibition highlights its niche among analogs, which predominantly target bacterial or fungal pathogens. While quinazolinone-thiazole hybrids exhibit stronger anti-tubercular potency, the target’s structural complexity suggests tailored binding to viral enzymes.

Research Findings and Implications

  • HIV-1 RT Inhibition: The 6,7-dimethoxy group on the dihydroisoquinoline core is critical for hydrophobic binding to the RT allosteric site, while the imidazothiazole moiety may improve metabolic stability .
  • Efficiency vs. Conventional Analogs: Microwave synthesis offers a 10–20-fold reduction in reaction time compared to pyrano[2,3-c]pyrazol-6(1H)-one derivatives synthesized via reflux or prolonged stirring .
  • Limitations: Lack of explicit IC₅₀ data for the target compound in limits direct comparison with quinazolinones’ well-documented MIC values .

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